molecular formula C7H9N5O B13800031 6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one

6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one

Cat. No.: B13800031
M. Wt: 179.18 g/mol
InChI Key: XUSDUKUOGPICQX-UHFFFAOYSA-N
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Description

6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one is a heterocyclic compound that belongs to the class of imidazotriazinones. This compound is characterized by its unique structure, which includes an imidazole ring fused with a triazine ring. The presence of a propyl group at the 6th position adds to its distinct chemical properties. Imidazotriazinones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one typically involves the cyclization of 5-diazoimidazoles with diethyl esters of nitro-, chloro-, bromo-, and acetylaminomalonic acids under base catalysis . The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazotriazinones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it may interfere with DNA synthesis and repair mechanisms, leading to its anticancer effects . The exact molecular pathways and targets are still under investigation, but its ability to modulate key biological processes makes it a promising therapeutic agent.

Comparison with Similar Compounds

    Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.

    Triazine: A six-membered ring containing three nitrogen atoms.

    Imidazotriazines: Compounds with a fused imidazole and triazine ring system.

Uniqueness: 6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one stands out due to its specific substitution pattern and the presence of a propyl group at the 6th position. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

6-propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one

InChI

InChI=1S/C7H9N5O/c1-2-3-4-8-5-6(9-4)10-12-11-7(5)13/h2-3H2,1H3,(H2,8,9,10,11,13)

InChI Key

XUSDUKUOGPICQX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1)C(=O)NN=N2

Origin of Product

United States

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